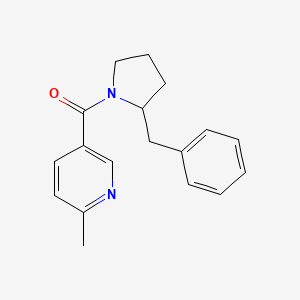
(2-Benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone, also known as methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that belongs to the class of psychoactive substances known as "bath salts." It was first synthesized in 1969 by Boehringer Ingelheim, a German pharmaceutical company, and later gained popularity as a recreational drug in the early 2000s. MDPV is known to produce stimulant effects and has been associated with several adverse health effects. However, in recent years, there has been growing interest in the scientific research application of MDPV due to its potential therapeutic benefits.
Mecanismo De Acción
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This results in the stimulation of the central nervous system, producing effects such as increased alertness, euphoria, and energy. The mechanism of action of MDPV is similar to that of other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects
MDPV has been shown to produce a range of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications such as arrhythmias, hypertension, and hyperthermia. It also affects the levels of several neurotransmitters in the brain, leading to changes in mood, behavior, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has several advantages as a research tool. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it a useful tool for studying the role of these neurotransmitters in the brain. Additionally, MDPV has been shown to produce robust and reliable effects in animal models, which makes it a valuable tool for studying the effects of stimulant drugs on behavior and cognition.
However, there are also several limitations to the use of MDPV in research. It is a highly potent and addictive drug, which can make it difficult to control for factors such as tolerance and withdrawal in animal models. Additionally, the use of MDPV in research raises ethical concerns due to its potential for abuse and harm.
Direcciones Futuras
There are several future directions for research on MDPV. One area of interest is the development of MDPV analogs that have improved therapeutic potential and reduced potential for abuse. Another area of interest is the development of novel treatment approaches for addiction and other psychiatric disorders that target the dopamine, norepinephrine, and serotonin systems. Finally, there is a need for further research on the long-term effects of MDPV use on the brain and body, as well as the potential risks and benefits of its therapeutic use.
Métodos De Síntesis
MDPV is synthesized through a multi-step process that involves the reaction of 3,4-(2-Benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanonexyphenylpropan-2-one with pyrrolidine and subsequently with 3,6-dimethyl-2-pyridinecarboxaldehyde. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
MDPV has been shown to have potential therapeutic benefits in the treatment of several medical conditions. It has been found to have anxiolytic, antidepressant, and analgesic effects, which make it a promising candidate for the treatment of anxiety disorders, depression, and chronic pain. Additionally, MDPV has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-9-10-16(13-19-14)18(21)20-11-5-8-17(20)12-15-6-3-2-4-7-15/h2-4,6-7,9-10,13,17H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOJPPGABSUIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


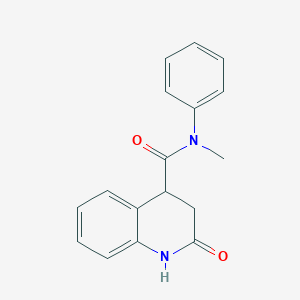
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
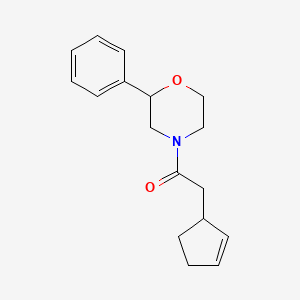
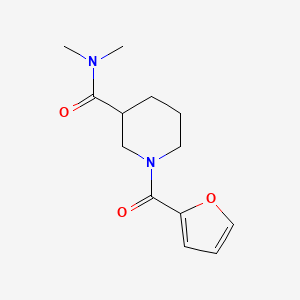

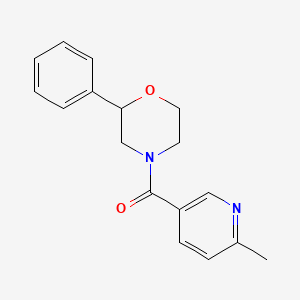


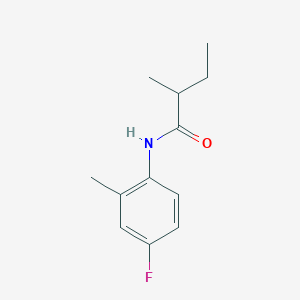
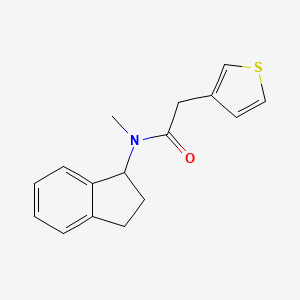
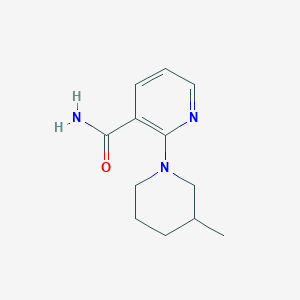
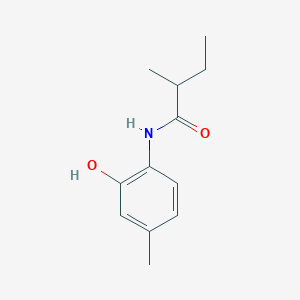
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)